Cas no 117160-99-3 ((S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride)
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride
- (S)-2-AMINO-3-CYCLOHEXYL-1-PROPANOL HYDR OCHLORIDE
- (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride
- (S)-2-AMINO-3-CYCLOHEXYLPROPANOL
- Cyclohexanepropanol, b-amino-, hydrochloride (1:1), (bS)-
- (2S)-2-amino-3-cyclohexylpropan-1-ol,hydrochloride
- (S)-(+)-2-AMino-3-cyclohexyl-1-propanol HCl
- H-CHA-OL HCL
- L-Cyclohexylalaninamide
- 3-CYCLOHEXYL-L-ALANINOL
- L-CYCLOHEXLALANINOL HYDROCHLORIDE
- 3-cyclohexyl-l-alaninol hydrochloride
- (s)-2-amino-3-cyclohexylpropanol hydrochloride
- (2S)-2-amino-3-cyclohexylpropan-1-ol:hydrochloride
- (S)-2-AMINO-3-CYCLOHEXYL-1-PROPANOL HYDROCHLORIDE
- J-003522
- EN300-7403508
- (2S)-2-amino-3-cyclohexylpropan-1-ol;hydrochloride
- CS-0207609
- (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1)
- 117160-99-3
- A893441
- BMHYDTXNZNVADC-FVGYRXGTSA-N
- H-Cha-ol.HCl
- SCHEMBL629206
- 2-(S)-amino-3-cyclohexylpropanol hydrochloride
- (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride, 97%
- AKOS016842438
- MFCD04972349
- AS-70494
- DTXSID80583700
- (2S)-2-AMINO-3-CYCLOHEXYL-1-PROPANOL HYDROCHLORIDE
- (2S)-2-Amino-3-Cyclohexylpropan-1-Ol Hydrochloride
- Cyclohexanepropanol, beta-amino-, hydrochloride (1:1), (betaS)-
- (S)-2-Amino-3-cyclohexylpropan-1-olhydrochloride
- G22124
- (S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride
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- MDL: MFCD04972349
- Inchi: 1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H/t9-;/m0./s1
- InChI Key: BMHYDTXNZNVADC-FVGYRXGTSA-N
- SMILES: Cl.OC[C@H](CC1CCCCC1)N
Computed Properties
- Exact Mass: 193.12300
- Monoisotopic Mass: 193.1233420g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 99.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Color/Form: powder
- Density: 0.97
- Melting Point: 230 °C (dec.) (lit.)
- Boiling Point: 289.5°Cat760mmHg
- Flash Point: 128.9°C
- PSA: 46.25000
- LogP: 2.77870
- Optical Activity: [α]20/D +2.6°, c = 1 in methanol
- Solubility: Not determined
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-36
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S833717-1g |
(S)-2-AMINO-3-CYCLOHEXYL-1-PROPANOL HYDR OCHLORIDE |
117160-99-3 | 95% | 1g |
¥486.00 | 2022-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 432261-1G |
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride |
117160-99-3 | 97% | 1G |
¥335.35 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 432261-5G |
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride |
117160-99-3 | 97% | 5G |
¥1281.21 | 2022-02-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S23870-1g |
(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride |
117160-99-3 | 1g |
¥788.0 | 2021-09-07 | ||
| TRC | A596470-100mg |
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride |
117160-99-3 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A596470-250mg |
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride |
117160-99-3 | 250mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A596470-500mg |
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride |
117160-99-3 | 500mg |
$ 121.00 | 2023-04-19 | ||
| TRC | A596470-1g |
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride |
117160-99-3 | 1g |
$ 135.00 | 2022-06-08 | ||
| Chemenu | CM202847-10g |
(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride |
117160-99-3 | 95% | 10g |
$282 | 2023-01-08 | |
| eNovation Chemicals LLC | D548654-1g |
(S)-2-AMino-3-cyclohexylpropan-1-ol hydrochloride |
117160-99-3 | 97% | 1g |
$260 | 2023-08-31 |
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride Suppliers
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on (S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride
Introduction to (S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride (CAS No. 117160-99-3)
(S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride, identified by its CAS number 117160-99-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This chiral amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound belongs to the class of hydrochloride salts, which enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry.
The stereochemistry of (S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride plays a crucial role in its biological activity. The (S)-configuration of the amino group contributes to its specific interactions with biological targets, which is a key consideration in medicinal chemistry. This enantiomer exhibits distinct pharmacological properties compared to its (R)-counterpart, underscoring the importance of stereochemical purity in drug design.
In recent years, there has been a growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects. Research has demonstrated that the enantiomeric purity of pharmaceutical compounds can significantly influence their therapeutic outcomes. The synthesis and characterization of (S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride have been extensively studied to optimize its production and ensure high enantiomeric excess.
The structural motif of this compound, featuring a cyclohexyl group attached to a propyl chain with an amino substituent, makes it a versatile building block for more complex molecules. Such structural features are often exploited in drug design to achieve specific pharmacokinetic profiles, including improved bioavailability and target specificity. The hydrochloride salt form of this compound enhances its pharmacological properties by increasing its water solubility, which is essential for formulation development.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of chiral compounds like (S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride. Molecular modeling techniques have been employed to understand the interactions between this compound and biological targets at the atomic level. These studies have provided valuable insights into the design of more effective and selective drugs.
The synthesis of optically active amines remains a challenging task in organic chemistry. However, modern synthetic methodologies have significantly improved the efficiency and scalability of enantioselective synthesis. The production of (S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride involves multi-step reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Catalytic asymmetric methods, including transition metal-catalyzed reactions, have been particularly useful in this context.
In addition to its pharmaceutical applications, this compound has shown promise in other areas such as agrochemicals and material science. The unique structural features of chiral amines make them valuable intermediates for synthesizing complex molecules with tailored properties. Research is ongoing to explore new synthetic routes and applications for derivatives of (S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride.
The safety and regulatory aspects of handling this compound are also important considerations. While it is not classified as a hazardous material, proper handling procedures must be followed to ensure worker safety and environmental protection. Regulatory agencies have established guidelines for the production, storage, and disposal of chiral compounds like this one.
The future prospects for research on (S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride are promising. As our understanding of stereochemistry and molecular interactions continues to evolve, new opportunities for drug development will emerge. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing the full potential of this compound and its derivatives.
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